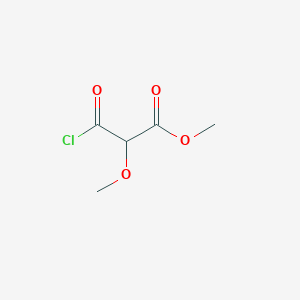
Methyl 3-chloro-2-methoxy-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-methoxy-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO4. It is a derivative of propanoic acid and features a chloro, methoxy, and oxo group attached to the carbon chain. This compound is of interest in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-methoxy-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3-chloro-3-oxopropionate with methanol under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{COCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCOCH}_2\text{COOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-2-methoxy-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of methyl 3-amino-2-methoxy-3-oxopropanoate.
Hydrolysis: Formation of 3-chloro-2-methoxy-3-oxopropanoic acid.
Reduction: Formation of methyl 3-chloro-2-methoxy-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-2-methoxy-3-oxopropanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 3-chloro-2-methoxy-3-oxopropanoate exerts its effects involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the oxo group can participate in reduction and oxidation reactions. The methoxy group influences the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-chloro-3-oxopropionate: Similar structure but lacks the methoxy group.
Methyl malonyl chloride: Similar reactivity but different functional groups.
Methyl chloroformylacetate: Shares the chloro and oxo groups but differs in overall structure.
Uniqueness
Methyl 3-chloro-2-methoxy-3-oxopropanoate is unique due to the presence of both methoxy and chloro groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
115257-92-6 |
|---|---|
Molekularformel |
C5H7ClO4 |
Molekulargewicht |
166.56 g/mol |
IUPAC-Name |
methyl 3-chloro-2-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H7ClO4/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3 |
InChI-Schlüssel |
FNMLUIQLNJKWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)OC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
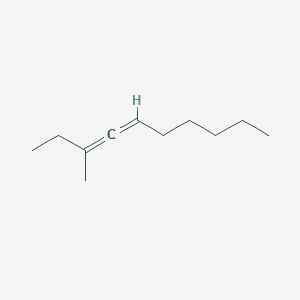

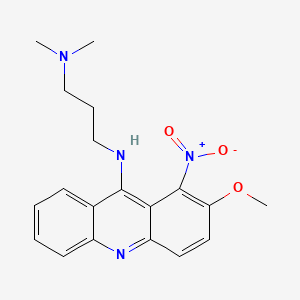
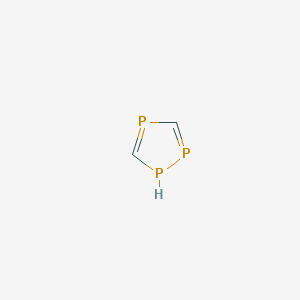
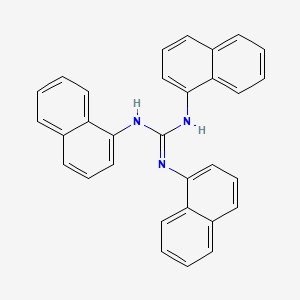
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

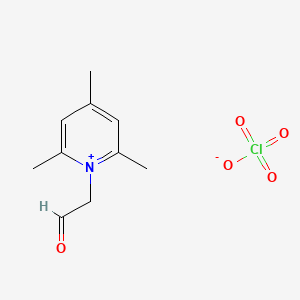
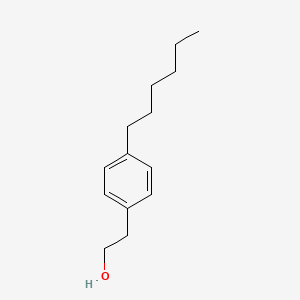
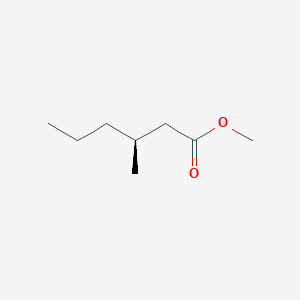
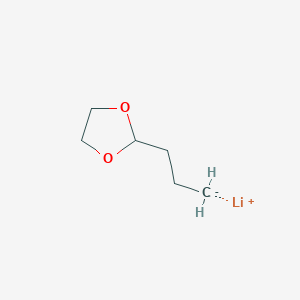
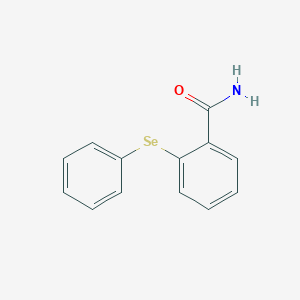
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
